Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate
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Overview
Description
Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recycling and waste management protocols are implemented to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Hydrochloric acid or sodium hydroxide; reactions are conducted in aqueous or mixed aqueous-organic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially inhibiting their activity. The sulfur atom can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl Butamido Triazone: Another triazine derivative used as a UV absorber in sunscreens.
Cyanoacetamide Derivatives: Compounds with similar reactivity patterns, used in the synthesis of heterocyclic compounds.
Uniqueness
Methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S/c1-14(2)8-11-9(15(3)4)13-10(12-8)18-6-7(16)17-5/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBARRBRXNCBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)SCC(=O)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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